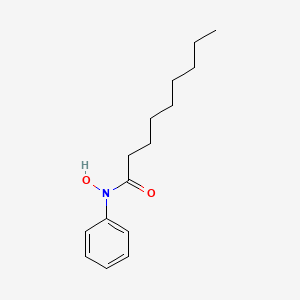
N-Hydroxy-N-phenylnonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-phenylnonanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) attached to the nitrogen atom of the amide, and a phenyl group attached to the nitrogen atom as well
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize amides, including N-Hydroxy-N-phenylnonanamide, is by reacting carboxylic acids with amines.
From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
One-Pot Synthesis: A convenient one-pot synthesis method involves the use of dehydrative condensation mediated by triphenylphosphine (Ph₃P) and iodine (I₂) to form N-substituted amidoximes.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Hydroxy-N-phenylnonanamide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form various products.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.
Substitution: The phenyl group attached to the nitrogen can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: N-Phenylalkanamides.
Reduction Products: N-Phenylamines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: N-Hydroxy-N-phenylnonanamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure allows it to be a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-phenylnonanamide involves its interaction with molecular targets, such as enzymes. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
N-Hydroxy-N-phenyloctandiamide: Similar in structure but with a shorter carbon chain.
N-Hydroxy-N-phenylacetamide: Similar but with an acetyl group instead of a nonanoyl group.
Uniqueness: N-Hydroxy-N-phenylnonanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from shorter-chain analogs and potentially more versatile in various applications .
Properties
CAS No. |
125342-58-7 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,18H,2-6,10,13H2,1H3 |
InChI Key |
YJUGYKBPHGKCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




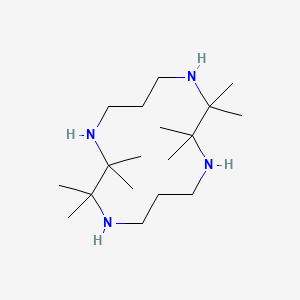
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
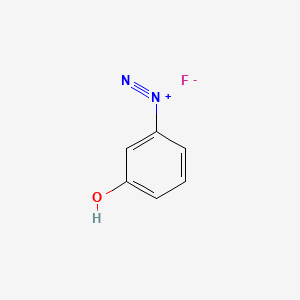
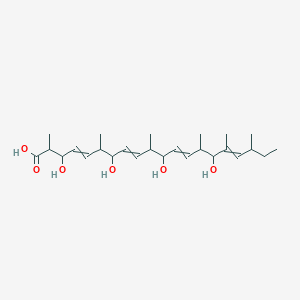
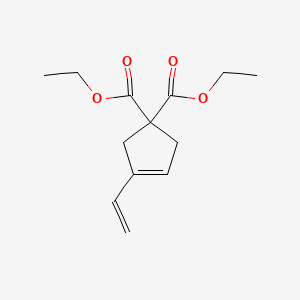
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
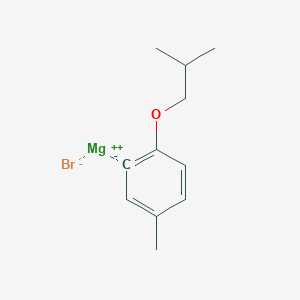
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
